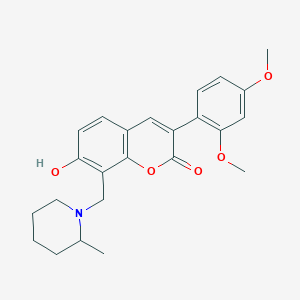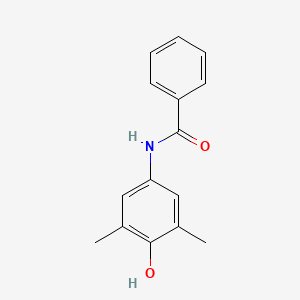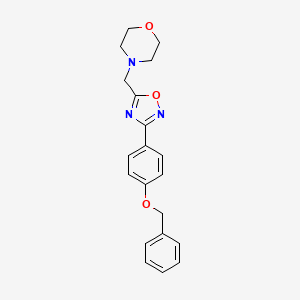![molecular formula C26H28FN5O2S B2720331 N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-63-6](/img/no-structure.png)
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to synthesize novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .
Molecular Structure Analysis
Triazoles are heterocyclic compounds with five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
Triazole compounds, which include the structure of the compound , are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Antifungal Applications
Triazole nucleus is present in a number of antifungal drugs . Some compounds similar to the one have shown weak to good antifungal activities against Rhizoctonia cerealis .
Anticancer Applications
Triazole derivatives have been studied for their DNA intercalation activities as anticancer agents . The unique structure of the compound makes it an ideal candidate for drug discovery and development, especially in the field of oncology.
Antioxidant Applications
Triazole derivatives have also been studied for their antioxidant potential . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .
Antibacterial Applications
Triazole nucleus is present in a number of antibacterial drugs . Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antiviral Applications
Triazole derivatives have been studied for their antiviral potential . The literature-based design of triazole moiety is present in a number of antiviral drugs .
Wirkmechanismus
Zukünftige Richtungen
Triazoles have shown a wide spectrum of biological activities, making them a promising class of compounds for further exploration . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-fluorobenzyl mercaptan with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine to form the desired compound.", "Starting Materials": [ "4-fluorobenzyl mercaptan", "5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride", "N-cyclohexyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 4-fluorobenzyl mercaptan is reacted with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine in anhydrous dichloromethane at room temperature for 24 hours.", "Step 2: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 3: The solvent is removed under reduced pressure and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired compound." ] } | |
CAS-Nummer |
1111221-63-6 |
Produktname |
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Molekularformel |
C26H28FN5O2S |
Molekulargewicht |
493.6 |
IUPAC-Name |
N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



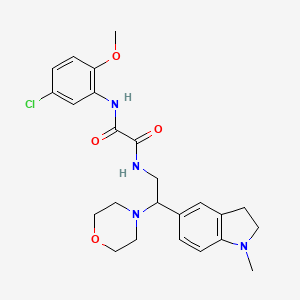
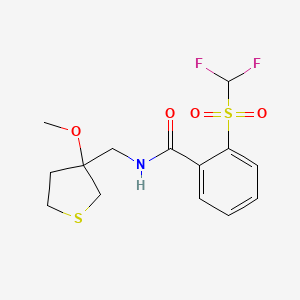
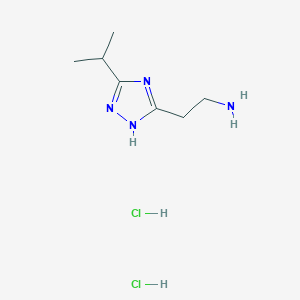

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)
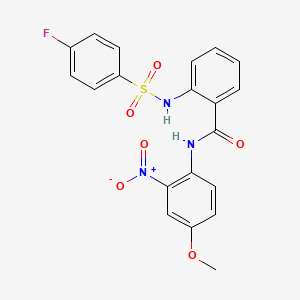
![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)
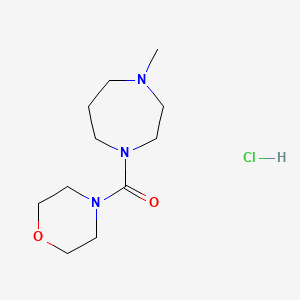
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)
